molecular formula C7H6ClF2N B1405325 6-Chloro-2,3-difluorobenzylamine CAS No. 1373921-11-9

6-Chloro-2,3-difluorobenzylamine

Cat. No.: B1405325
CAS No.: 1373921-11-9
M. Wt: 177.58 g/mol
InChI Key: JAGYKNBFONJOHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2,3-difluorobenzylamine (CAS: 1373921-11-9) is a halogenated benzylamine derivative with the molecular formula C₇H₆ClF₂N and a molecular weight of 187.19 g/mol. It is a clear, colorless liquid with a purity of 98%, commercially available in quantities ranging from 1g (€171.00) to 5g (€590.00) . The compound features a benzene ring substituted with chlorine at the 6th position and fluorine atoms at the 2nd and 3rd positions, with an amine-functionalized methyl group (-CH₂NH₂) attached to the aromatic core. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors or fluorinated bioactive molecules.

Properties

IUPAC Name

(6-chloro-2,3-difluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2N/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGYKNBFONJOHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Chloro-2,3-difluorobenzylamine typically involves the reaction of 6-chloro-2,3-difluorobenzaldehyde with ammonia or an amine source under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the aldehyde group to an amine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-Chloro-2,3-difluorobenzylamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts like palladium or platinum, and solvents such as ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry
6-Chloro-2,3-difluorobenzylamine is primarily used as an intermediate in the synthesis of pharmaceuticals. Its unique structural features allow it to interact selectively with biological targets, making it valuable for developing drugs with specific therapeutic effects.

  • Potential Therapeutic Applications :
    • Anticancer Properties : Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. In vitro studies have demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting significant cytotoxic effects.
    • Anti-inflammatory Effects : The compound has been shown to modulate inflammatory responses by inhibiting specific pathways involved in inflammation, making it a candidate for developing anti-inflammatory drugs.

2. Agrochemicals
In the agricultural sector, this compound serves as a building block for synthesizing herbicides and pesticides. Its halogenated structure enhances its efficacy against various pests while potentially reducing environmental impact through targeted action.

3. Materials Science
This compound is also utilized in materials science for synthesizing advanced materials with specific properties. It serves as a precursor for polymers and specialty chemicals that exhibit desirable mechanical and thermal characteristics.

Case Studies

1. Anticancer Efficacy
A study demonstrated that derivatives of this compound could significantly inhibit the growth of cancer cells by inducing apoptosis through caspase activation pathways. This suggests potential pathways for therapeutic development against various cancers.

2. Anti-inflammatory Research
Research involving animal models has shown that this compound can effectively reduce inflammation markers in conditions such as arthritis. The mechanism involves modulating cytokine production and inhibiting inflammatory mediators.

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-difluorobenzylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Core Structure Substituents Physical State Key Features
6-Chloro-2,3-difluorobenzylamine 1373921-11-9 C₇H₆ClF₂N Benzene Cl (6), F (2,3), -CH₂NH₂ Liquid High polarity, primary amine
6-Chloro-2,3-dihydrobenzofuran-3-amine 1213970-75-2 C₈H₈ClNO Dihydrobenzofuran Cl (6), NH₂ (3) Solid* Secondary amine, heterocyclic core
6-Chloro-2,3-dihydrobenzofuran-3-amine HCl 944899-93-8 C₈H₉Cl₂NO Dihydrobenzofuran Cl (6), NH₃⁺Cl⁻ (3) Solid Hydrochloride salt, improved solubility
(R)-6-Chloro-2,3-dihydrobenzofuran-3-amine 2102411-86-7 C₈H₈ClNO Dihydrobenzofuran Cl (6), NH₂ (3), R-config Solid* Chiral center, enantiomeric specificity

*Inferred from structural analogs.

Key Observations:

Core Structure :

  • The target compound has a benzene ring , while analogs like 6-Chloro-2,3-dihydrobenzofuran-3-amine feature a dihydrobenzofuran core (a fused oxygen-containing heterocycle) . This difference impacts rigidity and electronic properties.
  • The dihydrobenzofuran derivatives are more likely to engage in hydrogen bonding due to the oxygen atom, whereas fluorine atoms in this compound enhance electronegativity and metabolic stability .

Chiral analogs (e.g., (R)-enantiomers) highlight the importance of stereochemistry in pharmacological activity, a feature absent in the achiral target compound .

Physical State and Solubility :

  • The target compound is a liquid , whereas dihydrobenzofuran derivatives are typically solids. Hydrochloride salts (e.g., 944899-93-8) exhibit higher aqueous solubility due to ionic character .

Biological Activity

6-Chloro-2,3-difluorobenzylamine is an organic compound notable for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and applications based on recent research findings.

This compound has a molecular formula of C9_9H8_8ClF2_2N and a molecular weight of approximately 177.58 g/mol. Its structure includes a benzylamine core with two fluorine atoms and one chlorine atom attached to the aromatic ring, which significantly influences its reactivity and biological activity.

The biological activity of this compound is largely attributed to the presence of halogen substituents. These electronegative groups enhance the compound's binding affinity to various biological targets, including enzymes and receptors. The interaction with these targets can modulate their activity, leading to various physiological effects.

Antidepressant Effects

There is emerging evidence that compounds structurally related to this compound may exhibit antidepressant effects. This is likely due to their ability to interact with neurotransmitter systems in the brain.

Anti-inflammatory and Anticancer Properties

The compound is being investigated for its role as an intermediate in the synthesis of drugs with anti-inflammatory and anticancer properties. The presence of halogen atoms can enhance the potency of these drugs by improving their pharmacokinetics and bioavailability .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Compound NameFormulaUnique Features
2-Chloro-3,6-difluorobenzylamineC9_9H8_8ClF2_2NDifferent halogen positioning
5-Bromo-2-fluorobenzylamineC9_9H8_8BrFContains bromine instead of chlorine
2,4-DifluorobenzylamineC9_9H8_8F2_2NLacks chlorine; different fluorine arrangement
3-Chloro-2,6-difluorobenzylamineC9_9H8_8ClF2_2NDifferent halogen positioning

The distinct arrangement of chlorine and fluorine atoms in this compound contributes to its unique chemical properties and potential biological activities compared to these similar compounds .

Case Studies

  • Angiogenesis Inhibition : A study demonstrated that chlorinated derivatives similar to this compound effectively inhibited VEGF-induced cell proliferation. The presence of chlorine was crucial for enhancing inhibitory activity compared to fluorinated counterparts .
  • Cell Line Testing : In NCI-60 cell line assays, compounds related to benzylamines exhibited significant growth inhibition across various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications at specific positions can enhance anticancer efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-2,3-difluorobenzylamine
Reactant of Route 2
6-Chloro-2,3-difluorobenzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.